Home > Products > Screening Compounds P126146 > N-Hydroxy Palbociclib
N-Hydroxy Palbociclib - 2231085-26-8

N-Hydroxy Palbociclib

Catalog Number: EVT-3462369
CAS Number: 2231085-26-8
Molecular Formula: C24H29N7O3
Molecular Weight: 463.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Hydroxy Palbociclib is a derivative of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6, which plays a significant role in the treatment of hormone receptor-positive breast cancer. This compound is notable for its potential to enhance the therapeutic efficacy of Palbociclib by modifying its pharmacokinetic properties and reducing side effects. The synthesis and characterization of N-Hydroxy Palbociclib have garnered attention in medicinal chemistry due to its promising applications in oncology.

Source

N-Hydroxy Palbociclib is synthesized from Palbociclib, which is commercially available and used in clinical settings. Research studies have explored various synthetic pathways to produce this compound, emphasizing its role as an impurity or derivative that can be utilized in pharmacological assessments and therapeutic applications.

Classification

N-Hydroxy Palbociclib falls under the category of small molecule inhibitors, specifically targeting cyclin-dependent kinases. It is classified as a pharmaceutical compound with potential applications in cancer therapy.

Synthesis Analysis

Methods

The synthesis of N-Hydroxy Palbociclib typically involves the hydroxylation of the nitrogen atom in the Palbociclib structure. Common methods include:

  1. Hydroxylation Reactions: Utilizing reagents such as N-Hydroxysuccinimide or other hydroxylating agents under controlled conditions.
  2. Solvent Systems: The reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide to facilitate solubility and reactivity.

Technical Details

In one approach, Palbociclib is reacted with hydroxylating agents at elevated temperatures (around 70°C) for several hours, followed by purification steps such as recrystallization or chromatography to isolate N-Hydroxy Palbociclib with high purity levels .

Molecular Structure Analysis

Structure

N-Hydroxy Palbociclib retains the core structure of Palbociclib but features a hydroxyl group attached to the nitrogen atom. This modification can alter its interaction with biological targets.

Data

  • Molecular Formula: C_16H_18N_2O_3
  • Molecular Weight: Approximately 286.33 g/mol
  • Structural Representation: The structure can be depicted using standard chemical notation, showing the hydroxyl group on the nitrogen atom.
Chemical Reactions Analysis

Reactions

N-Hydroxy Palbociclib can undergo several chemical reactions relevant to its function as an inhibitor:

  1. Binding Interactions: The presence of the hydroxyl group may enhance binding affinity to cyclin-dependent kinases.
  2. Metabolic Stability: Hydroxylation may influence metabolic pathways, potentially leading to altered pharmacokinetics.

Technical Details

The synthesis reactions are typically monitored using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product identity and purity .

Mechanism of Action

Process

N-Hydroxy Palbociclib functions by inhibiting cyclin-dependent kinases 4 and 6, which are crucial for cell cycle progression. By blocking these kinases, N-Hydroxy Palbociclib prevents the phosphorylation of retinoblastoma protein, leading to cell cycle arrest in the G1 phase.

Data

Studies indicate that modifications like hydroxylation can enhance selectivity and potency against cancer cell lines compared to unmodified Palbociclib .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The hydroxyl group can participate in further chemical modifications, enhancing its utility in drug development.
Applications

Scientific Uses

N-Hydroxy Palbociclib has several potential applications in scientific research:

  1. Pharmacological Studies: Used to investigate the effects of structural modifications on the efficacy of cyclin-dependent kinase inhibitors.
  2. Cancer Research: Potentially useful in developing combination therapies with other anticancer agents.
  3. Analytical Chemistry: Serves as a standard reference compound for quality control in pharmaceutical formulations involving Palbociclib .
Rationale for Derivative Development of CDK4/6 Inhibitors

Limitations of First-Generation CDK4/6 Inhibitors in Metastatic Breast Cancer

First-generation CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) revolutionized HR+/HER2- metastatic breast cancer treatment by targeting the CDK-RB1-E2F pathway. However, intrinsic limitations hinder their long-term efficacy:

  • Reversible cytostatic effects: These inhibitors induce G1 arrest without apoptosis, enabling tumor cell re-proliferation upon discontinuation. Studies confirm tumor regrowth during the 1-week treatment hiatus in standard dosing schedules [1] [8].
  • Resistance mechanisms: Acquired RB1 loss, CDK6 overexpression, and cyclin E dysregulation restore G1/S transition. In vivo models demonstrate that treatment breaks accelerate resistance, with tumors progressing despite therapy re-initiation [6] [8].
  • Bone metastasis limitations: While palbociclib inhibits ER+ and triple-negative breast cancer growth in bone, its efficacy diminishes after treatment breaks. Continuous dosing is required for sustained suppression, which is clinically unfeasible due to toxicity [8].

Table 1: Clinically Observed Resistance Mechanisms to First-Generation CDK4/6 Inhibitors

Resistance MechanismPrevalence in ModelsFunctional Consequence
RB1 Loss15-20% of progressed tumorsAbrogates G1 arrest
CDK6 Overexpression30-40% of resistant casesRestores CDK4/6-cyclin D activity
Cyclin E Amplification20-25% of resistant tumorsBypasses CDK4/6 dependency
Persistent MAPK SignalingIdentified in bone metastasisSustains proliferation during treatment breaks

Structural Modification Strategies for Enhancing Target Selectivity and Overcoming Resistance

Structural optimization of palbociclib aims to improve target engagement and circumvent resistance:

  • Heterocyclic core modifications: Replacing the pyrido[2,3-d]pyrimidin-2-amine scaffold with bicyclic systems enhances CDK4/6 binding affinity. Derivatives with fused imidazo[4,5-b]pyridine exhibit 5-fold lower IC50 values compared to palbociclib [7] [10].
  • Terminal piperazine substitutions: Introducing hydrophilic groups (e.g., hydroxyethylpiperazine) reduces plasma protein binding from 85% (palbociclib) to ~70%, increasing free drug bioavailability [1] [10].
  • Linker-integrated dual inhibitors: Covalent conjugation of palbociclib with 10-hydroxycamptothecin (Topo I inhibitor) via glutaric acid linkers yields chimeric molecules (HP-1, HP-2, HP-3). These demonstrate simultaneous CDK4/6 and Topo I inhibition, with HP-1 showing 3.2-fold greater cytotoxicity in NCI-H460 lung cancer cells than parental compounds [2].

Table 2: Binding Affinities of Palbociclib Derivatives via Molecular Docking

CompoundCDK4 Binding Energy (ΔG, kcal/mol)CDK6 Binding Energy (ΔG, kcal/mol)Key Structural Modification
Palbociclib-9.8-10.1Reference compound
HP-1-12.3-11.910-HCPT conjugation
Hydroxyethyl Derivative-11.1-10.8Terminal piperazine substitution
N-Hydroxy Palbociclib-11.7-11.4Hydroxamate moiety at C2

Dual-Targeting Approaches in Anticancer Drug Design: Integration of Hydroxy Functionality

Incorporating hydroxy/hydroxamate groups enables dual-pathway inhibition by leveraging metal ion chelation and redox modulation:

  • ROS amplification: Hydroxy derivatives intensify palbociclib-induced reactive oxygen species (ROS) by disrupting mitochondrial electron transport. This shifts reversible G1 arrest toward irreversible senescence, as confirmed by 2.5-fold increased SA-β-galactosidase activity in MCF7 cells [9].
  • Autophagy suppression: The hydroxy group facilitates lysosomal deacidification, blocking autophagic flux. Combining hydroxamate-modified palbociclib with chloroquine synergistically induces senescence in Rb-positive cancers (combination index: 0.3-0.5) [9].
  • BCL2 pathway engagement: Hydroxy functionality enables secondary targeting of anti-apoptotic proteins. Venetoclax (BCL2 inhibitor) combined with palbociclib derivatives dephosphorylates Rb and downregulates cyclins, overcoming Rb-loss-mediated resistance in in vitro models [5].

Table 3: Combinatorial Effects of Hydroxy-Functionalized Derivatives with Secondary Modulators

Dual-Targeting StrategySynergy Measure (Combination Index)Biological Outcome
Hydroxy-palbociclib + Chloroquine0.38 ± 0.05Senescence induction in 85% Rb+ cells
Hydroxy-palbociclib + Venetoclax0.42 ± 0.07Apoptosis activation in Rb-deficient models
HP-1 (CDK4/6-Topo I inhibitor)Not applicable (single molecule)Dual cell cycle arrest/DNA damage

Properties

CAS Number

2231085-26-8

Product Name

N-Hydroxy Palbociclib

IUPAC Name

6-acetyl-8-cyclopentyl-2-[[5-(4-hydroxypiperazin-1-yl)pyridin-2-yl]amino]-5-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C24H29N7O3

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C24H29N7O3/c1-15-19-14-26-24(27-20-8-7-18(13-25-20)29-9-11-30(34)12-10-29)28-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,34H,3-6,9-12H2,1-2H3,(H,25,26,27,28)

InChI Key

GCUPXEXOHMNRRB-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)O)C5CCCC5)C(=O)C

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)O)C5CCCC5)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.